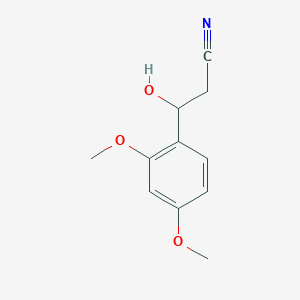![molecular formula C10H17F2NO B13564526 (8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8,8-Difluoro-1-oxaspiro[45]decan-2-YL)methanamine is a chemical compound with the molecular formula C10H17F2NO It is characterized by the presence of a spirocyclic structure, which includes a fluorinated oxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The process involves several steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine hydrochloride: A similar compound with slight structural differences.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different functional groups.
Uniqueness
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine is unique due to its specific fluorinated spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H17F2NO |
|---|---|
Peso molecular |
205.24 g/mol |
Nombre IUPAC |
(8,8-difluoro-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7,13H2 |
Clave InChI |
QGIUBDUKXMHEQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(CC2)(F)F)OC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
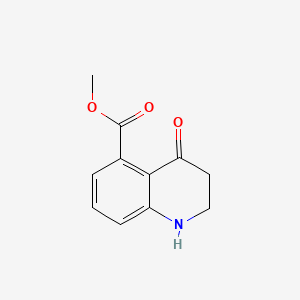



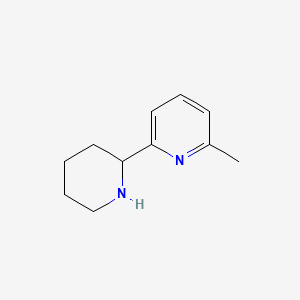

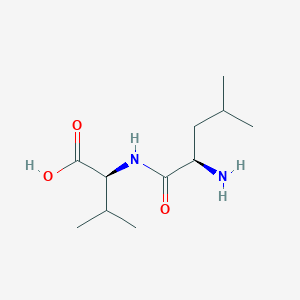
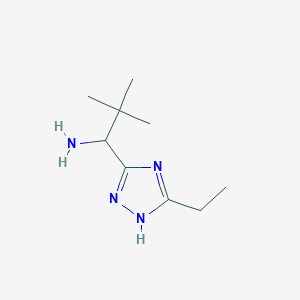
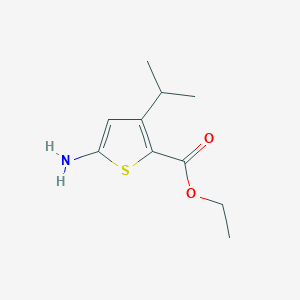
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
